3-cyanothiophene-2-carboxylic Acid
Overview
Description
3-Cyanothiophene-2-carboxylic acid: is a heterocyclic compound with the molecular formula C6H3NO2S . It is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyano group (-CN) at the third position and a carboxylic acid group (-COOH) at the second position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of chalcones with benzoylacetonitriles and elemental sulfur in a base-catalyzed one-pot two-step three-component reaction. This method yields 3-cyanothiophene derivatives as the major products . The reaction conditions typically involve the use of a promoting base, which can be varied to optimize the yield and selectivity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the optimization of reaction conditions, purification processes, and the use of cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Cyanothiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the development of materials for photovoltaic applications and organic electronics.
Mechanism of Action
The mechanism of action of 3-cyanothiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-methylthiophene-3-carbonitrile
- 3-Thiophenecarbonitrile
- 2-Amino-4,5-dimethylthiophene-3-carbonitrile
- 2-Amino-5-ethylthiophene-3-carbonitrile
- 4-Methylthiophene-3-carbonitrile
Comparison: Compared to these similar compounds, 3-cyanothiophene-2-carboxylic acid is unique due to the presence of both a cyano and a carboxylic acid group on the thiophene ring. This dual functionality enhances its reactivity and versatility in synthetic applications. Additionally, the specific positioning of these functional groups can influence the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
3-cyanothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKYFPXBUQSQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473985 | |
Record name | 3-cyanothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58231-00-8 | |
Record name | 3-cyanothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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